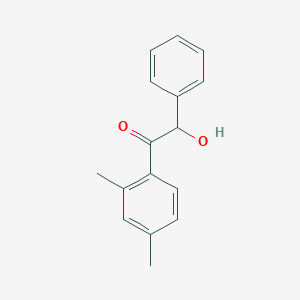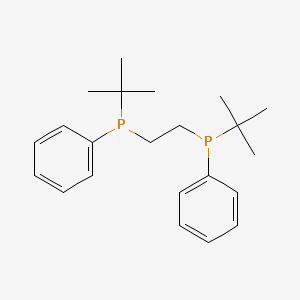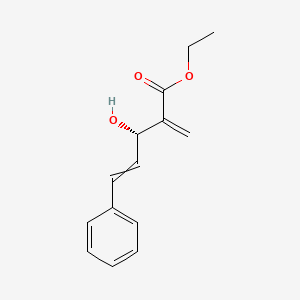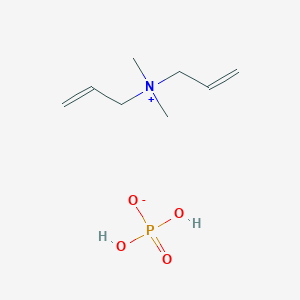
guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group and a triazole ring substituted with nitramido groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of guanidine derivatives with nitrile imines. This process is a regioselective synthesis of trisubstituted 1,2,4-triazoles through 1,3-dipolar cycloaddition reactions. These reactions proceed smoothly under ambient conditions, yielding the desired product in moderate to good yields with excellent regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitramido and triazole groups, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of new triazole derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitramido groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound shares a similar triazole ring structure but with different substituents, leading to variations in its chemical properties and applications.
3-amino-1,2,4-triazoles: These compounds are also based on the triazole ring but have amino groups instead of nitramido groups, resulting in different reactivity and applications.
Uniqueness
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is unique due to its combination of guanidine and nitramido groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
834904-96-0 |
|---|---|
Molekularformel |
C3H8N10O4 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |
InChI |
InChI=1S/C2H3N7O4.CH5N3/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2-1(3)4/h(H3,3,4,5,6,7);(H5,2,3,4) |
InChI-Schlüssel |
QACOZEAIWJYVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)







![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)


